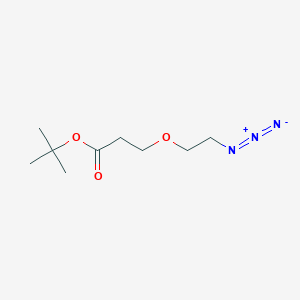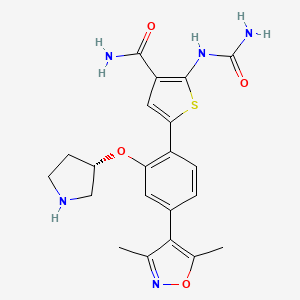
Azido-PEG1-t-butyl ester
概要
説明
Azido-PEG1-t-butyl ester: is a chemical compound belonging to the class of azidoesters It is characterized by the presence of an azido group (-N3) attached to an ethoxy group, which is further connected to a propanoate ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-azidoethoxy)propanoate typically involves the reaction of tert-butyl 3-(2-hydroxyethoxy)propanoate with sodium azide. The reaction is carried out in an appropriate solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, under controlled temperature conditions to ensure the formation of the azido group.
Industrial Production Methods: Industrial production of tert-butyl 3-(2-azidoethoxy)propanoate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistency and quality.
化学反応の分析
Types of Reactions: Azido-PEG1-t-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, DMSO or acetonitrile as solvents.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Substitution: Formation of various substituted ethoxypropanoates.
Reduction: Formation of tert-butyl 3-(2-aminoethoxy)propanoate.
Cycloaddition: Formation of triazole derivatives.
科学的研究の応用
Chemistry: Azido-PEG1-t-butyl ester is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers. Its azido group allows for versatile functionalization through click chemistry.
Biology and Medicine: In biological research, this compound is used in the development of bioconjugates and drug delivery systems. The azido group enables the attachment of various biomolecules, enhancing the specificity and efficacy of therapeutic agents.
Industry: In industrial applications, tert-butyl 3-(2-azidoethoxy)propanoate is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of advanced materials with specific properties.
作用機序
The mechanism of action of tert-butyl 3-(2-azidoethoxy)propanoate primarily involves its azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction widely used in click chemistry. This reaction is highly specific and efficient, making it useful for the selective modification of molecules. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being modified .
類似化合物との比較
- Tert-butyl 3-(2-aminoethoxy)propanoate
- Tert-butyl 3-(2-hydroxyethoxy)propanoate
- Tert-butyl 3-(2-cyanoethoxy)propanoate
Comparison: Azido-PEG1-t-butyl ester is unique due to its azido group, which imparts distinct reactivity compared to similar compounds. For instance, tert-butyl 3-(2-aminoethoxy)propanoate contains an amino group instead of an azido group, leading to different chemical behavior and applications. The azido group in tert-butyl 3-(2-azidoethoxy)propanoate allows for cycloaddition reactions, which are not possible with the amino or hydroxy analogs .
特性
IUPAC Name |
tert-butyl 3-(2-azidoethoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3/c1-9(2,3)15-8(13)4-6-14-7-5-11-12-10/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLWGRGAPJGNNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501190643 | |
| Record name | Propanoic acid, 3-(2-azidoethoxy)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501190643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374658-85-1 | |
| Record name | Propanoic acid, 3-(2-azidoethoxy)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374658-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-(2-azidoethoxy)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501190643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile](/img/structure/B605737.png)
![1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B605739.png)


![(2-{7-[2-(4-Cyano-2-fluoro-phenoxy)-ethyl]-9-oxa-3,7-diaza-bicyclo[3.3.1]non-3-yl}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B605743.png)







![Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid](/img/structure/B605759.png)
